2-Methylthiazolo[5,4-b]pyridine
Overview
Description
2-Methylthiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their unique structural features and significant pharmacological activities. The fusion of thiazole and pyridine rings in this compound contributes to its diverse chemical and biological properties .
Mechanism of Action
Target of Action
2-Methylthiazolo[5,4-b]pyridine is a complex organic compound that interacts with a variety of targets. Thiazole derivatives, which include this compound, have been reported to interact with a wide range of targets such as estrogen receptors , neuropeptides , and Y5 adenosine receptors .
Mode of Action
It is known that thiazole derivatives can inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . These interactions suggest that this compound may have similar effects.
Biochemical Pathways
Thiazole derivatives have been reported to have a wide range of medicinal and biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . This suggests that this compound may have similar effects.
Preparation Methods
The synthesis of 2-Methylthiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[5,4-b]pyridine scaffold . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Methylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Methylthiazolo[5,4-b]pyridine can be compared with other similar compounds such as:
Thiazolo[4,5-b]pyridine: This compound shares a similar structure but differs in the position of the thiazole ring fusion.
Thiazolo[5,4-d]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Thiazolo[4,5-c]quinoline: This compound has a quinoline ring fused to the thiazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct pharmacological activities and makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[5,4-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXPSQIYZCKHMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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